3-Methyl-2-(2-methylfuran-3-amido)benzoic acid

Description

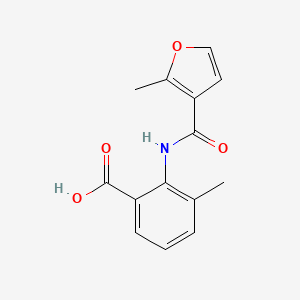

3-Methyl-2-(2-methylfuran-3-amido)benzoic acid (C₁₄H₁₃NO₄) is a benzoic acid derivative featuring a methyl-substituted furan amido group at the ortho position of the benzene ring. Its molecular structure includes a carboxylic acid group (COOH) at position 1, a methyl group at position 3, and a 2-methylfuran-3-amido substituent at position 2 (Figure 1). The compound’s SMILES notation is CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=C(OC=C2)C, and its InChIKey is DGNIOTMWXFAYIO-UHFFFAOYSA-N .

Properties

IUPAC Name |

3-methyl-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-8-4-3-5-11(14(17)18)12(8)15-13(16)10-6-7-19-9(10)2/h3-7H,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNIOTMWXFAYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=C(OC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-2-(2-methylfuran-3-amido)benzoic acid typically involves the following steps:

Chemical Reactions Analysis

3-Methyl-2-(2-methylfuran-3-amido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₃N₁O₄

- SMILES Notation : CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=C(OC=C2)C

- InChIKey : DGNIOTMWXFAYIO-UHFFFAOYSA-N

The compound features a benzoic acid core substituted with a methyl group and an amide derived from 2-methylfuran, contributing to its unique chemical behavior and biological activity.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 3-Methyl-2-(2-methylfuran-3-amido)benzoic acid in antiviral applications. For instance, analogues have shown inhibitory activity against SARS-CoV and MERS-CoV, suggesting that modifications to the benzoic acid framework can yield effective antiviral agents. The presence of specific functional groups, such as carboxylates, appears critical for enhancing inhibitory activity against viral proteases .

Neuropharmacology

The compound has been investigated for its effects on excitatory amino acid transporters (EAATs). Selective inhibitors of these transporters are valuable in treating neurological disorders. The structure-activity relationship (SAR) studies indicate that modifications on the furan ring can influence the selectivity and potency of the inhibitors .

Agricultural Chemistry

This compound serves as a precursor in synthesizing agrochemicals. Its derivatives are being explored for their potential as environmentally friendly pesticides. The compound's low toxicity to non-target organisms aligns with current trends in sustainable agriculture .

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research is ongoing to evaluate its effectiveness as a plasticizer or stabilizer in various polymer formulations.

Case Study 1: Antiviral Compound Development

A study focused on synthesizing derivatives of this compound for antiviral screening showed promising results against MERS-CoV. The synthesized compounds were evaluated for their IC50 values, revealing several candidates with low micromolar activity. This study underscores the importance of structural modifications in developing effective antiviral therapies.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 3f | 16.4 | High |

| 3g | 13.7 | Moderate |

| 3m | 44.7 | Low |

Case Study 2: Neuropharmacological Screening

In another investigation, a library of compounds including variations of the target compound was screened against EAATs. The findings indicated that specific substitutions on the furan ring significantly enhanced selectivity for EAAT1, highlighting the potential for developing new neuroprotective agents.

| Compound | EAAT1 Inhibition (%) | EAAT2 Inhibition (%) |

|---|---|---|

| (Z)-1a | 85 | 30 |

| (Z)-4b | 90 | 10 |

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methylfuran-3-amido)benzoic acid involves its interaction with specific molecular targets. The amido group and the furan ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Methyl-2-(4-methylphenoxy)benzoic Acid (C₁₅H₁₄O₃)

- Structure: Phenoxy group replaces the furan amido substituent.

- Synthesis: Synthesized via Ullmann coupling of 2-chloro-3-methylbenzoic acid with 4-methylphenol .

- Properties : Forms carboxylate inversion dimers via O–H···O hydrogen bonds in the crystal lattice. The dihedral angle between benzene rings is 86.7°, indicating near-perpendicular conformation .

2-(3-Benzyl-3-methylthioureido)benzoic Acid (C₁₆H₁₆N₂O₂S)

- Structure : Thioureido group at position 2.

- Synthesis : Prepared via reaction of anthranilic acid derivatives with thiourea intermediates .

- Properties : Melting point 117–119°C; characterized by distinct ¹H-NMR signals (e.g., δ 3.24 ppm for NCH₃) .

- Applications : Thioureido derivatives are explored for antimicrobial and enzyme inhibition activities.

Azo-Benzoic Acid Derivatives (e.g., 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic Acid)

- Structure : Azo (–N=N–) linkage connecting benzothiazole and benzoic acid.

- Synthesis : Diazotization of benzothiazole amines followed by coupling with hydroxybenzoic acids .

- Properties: pKa values range from 2.5–4.5 for phenolic protons; UV-Vis absorption maxima at 400–500 nm due to azo chromophores .

- Applications : Used as disperse dyes and analytical ligands .

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., –COOH, azo) enhance acidity, while electron-donating groups (e.g., –OCH₃, methyl) reduce it .

- Biosensor Recognition : Substituent position (para > ortho > meta) strongly influences biosensor binding affinity for benzoic acid derivatives . The target compound’s ortho-substituted furan amido may limit promiscuity in biosensing compared to para-substituted analogs.

- Antioxidant Activity : Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity to benzoic acids due to resonance stabilization of radicals by conjugated double bonds .

Biological Activity

3-Methyl-2-(2-methylfuran-3-amido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-methylbenzoic acid with 2-methylfuran-3-carboxylic acid derivatives. The structural characteristics of this compound include a benzoic acid moiety with an amide linkage to a furan derivative, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds often fall within a range that suggests effective antimicrobial action.

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Derivative | E. coli | TBD |

Cytotoxicity and Cancer Cell Line Studies

Studies evaluating the cytotoxic effects of benzoic acid derivatives have shown that certain compounds can inhibit cell growth in cancer cell lines such as Hep-G2 and A2058. For example, compounds with similar structures demonstrated low cytotoxicity at concentrations up to 5 μM, suggesting a favorable safety profile for further development.

| Cell Line | Compound Tested | Cell Growth Inhibition (%) |

|---|---|---|

| Hep-G2 | This compound | TBD |

| A2058 | Similar Derivative | 4.81 ± 0.28 |

The mechanisms underlying the biological activity of this compound may involve modulation of protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathways. In silico studies have suggested that the compound could act as a binder to key enzymes involved in these pathways, enhancing their activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzoic acid derivatives against MRSA strains, revealing that modifications in the structure significantly influenced antimicrobial potency.

- Cytotoxicity Evaluation : In a comparative study of different benzoic acid derivatives, it was found that certain modifications led to enhanced activity against cancer cells while maintaining low toxicity levels in normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.